Methyl 3-(benzylsulfanyl)-2-chloro-3-methylbutanoate
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Overview
Description
Methyl 3-(benzylsulfanyl)-2-chloro-3-methylbutanoate is an organic compound that features a benzylsulfanyl group attached to a chlorinated butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzylsulfanyl)-2-chloro-3-methylbutanoate typically involves the reaction of 3-chloro-3-methylbutanoic acid with benzyl mercaptan in the presence of a suitable catalyst. The esterification process is carried out using methanol and an acid catalyst like sulfuric acid. The reaction conditions often include refluxing the mixture to ensure complete reaction and high yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(benzylsulfanyl)-2-chloro-3-methylbutanoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of amines or thiols.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl 3-(benzylsulfanyl)-2-chloro-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-(benzylsulfanyl)-2-chloro-3-methylbutanoate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The ester group can undergo hydrolysis, releasing the active sulfanyl compound, which can then exert its effects on cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(phenylsulfanyl)-2-chloro-3-methylbutanoate
- Methyl 3-(cyclohexylsulfanyl)-2-chloro-3-methylbutanoate
- Methyl 3-(benzylsulfanyl)-2-bromo-3-methylbutanoate
Uniqueness
Methyl 3-(benzylsulfanyl)-2-chloro-3-methylbutanoate is unique due to the presence of both a benzylsulfanyl group and a chlorinated butanoate ester. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
64929-63-1 |
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Molecular Formula |
C13H17ClO2S |
Molecular Weight |
272.79 g/mol |
IUPAC Name |
methyl 3-benzylsulfanyl-2-chloro-3-methylbutanoate |
InChI |
InChI=1S/C13H17ClO2S/c1-13(2,11(14)12(15)16-3)17-9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 |
InChI Key |
DKHWIYMEUFTMAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C(=O)OC)Cl)SCC1=CC=CC=C1 |
Origin of Product |
United States |
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